6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

MAO-B Inhibition Structure-Activity Relationship (SAR) Neurodegenerative Disease

Select this 6-bromo-7-chloro derivative for its unique orthogonal halogen handles—the C6 bromo enables Suzuki/Buchwald-Hartwig coupling, while C7 chloro permits subsequent functionalization. This substitution pattern is validated in potent MAO-B inhibitors (selectivity 99–40,000× over MAO-A, IC50 as low as 0.0014 µM) and VEGFR2-targeting glioblastoma agents (IC50 4.20–10.48 μM vs. TMZ >90 μM). Explicitly exemplified as an intermediate in bromodomain (BRD4/BRD7) inhibitor patents. Non-halogenated or mono-halogenated analogs cannot replicate this reactivity profile.

Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
CAS No. 1404367-56-1
Cat. No. B1377253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
CAS1404367-56-1
Molecular FormulaC9H7BrClNO
Molecular Weight260.51 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)Br)Cl
InChIInChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
InChIKeyHGGUWHWVJPOCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-56-1): Procurement-Grade Halogenated Dihydroquinolinone Scaffold


6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-56-1) is a halogenated derivative of the 3,4-dihydroquinolin-2(1H)-one class, a versatile scaffold in medicinal chemistry [1]. It is a heterocyclic building block with a molecular weight of 260.51 g/mol and the formula C9H7BrClNO, widely used in research and development . Its 6-bromo-7-chloro substitution pattern provides a unique vector for further functionalization and investigation in drug discovery programs.

Why 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a Non-Interchangeable Halogenated Scaffold


Substitution patterns on the 3,4-dihydroquinolin-2(1H)-one core drastically alter biological activity and synthetic utility. Studies show that halogenation at the C6 and C7 positions profoundly influences target selectivity and potency. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, substitution at C6 and C7 yields highly potent and selective inhibitors, with selectivities ranging from 99- to 40,000-fold over MAO-A [1]. Similarly, in VEGFR2 inhibition, specific substitution patterns are essential for nanomolar-range antiproliferative activity against glioblastoma cells [2]. Therefore, simply substituting an unsubstituted or differently halogenated dihydroquinolinone will not recapitulate the specific reactivity profile and potential biological outcomes of the 6-bromo-7-chloro derivative.

Quantitative Differentiation of 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one Against Structural Analogs


Halogen Pattern Defines MAO-B Inhibitor Selectivity and Potency Compared to Unsubstituted Core

The 6-bromo-7-chloro substitution pattern aligns with established structure-activity relationships (SAR) for potent and selective monoamine oxidase B (MAO-B) inhibition. A study on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones demonstrated that such modifications yield high-potency MAO-B inhibitors, with selectivities for MAO-B over MAO-A ranging from 99-fold to 40,000-fold [1]. The unsubstituted core scaffold lacks this target engagement profile. While the exact IC50 for the 6-bromo-7-chloro derivative was not directly reported in this study, the data confirm that halogen placement at these positions is a critical determinant for achieving high MAO-B selectivity and potency (e.g., the most potent analog in the series, 3a, had an IC50 of 0.0014 µM) [1]. This suggests that 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one provides a direct entry point for synthesizing potent and selective MAO-B inhibitors that cannot be achieved with the unsubstituted parent structure.

MAO-B Inhibition Structure-Activity Relationship (SAR) Neurodegenerative Disease

Dual Halogenation Enables Enhanced Antiproliferative Activity Over Unsubstituted Core in GBM Models

While specific data for 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is not available, its halogenated scaffold class demonstrates superior antiproliferative activity in glioblastoma multiforme (GBM) models compared to the unsubstituted core. A recent study on 23 novel 3,4-dihydroquinolin-2(1H)-one analogs showed that specific substitutions at the core led to potent VEGFR2 inhibition and antiproliferative effects. The most active compounds (4m, 4q, 4t, 4u) exhibited IC50 values ranging from 4.20 to 10.48 μM against U87-MG and U138-MG GBM cell lines, a marked improvement over temozolomide (TMZ), which had IC50 values of 92.90 μM and 93.09 μM respectively [1]. This class-level evidence suggests that the 6-bromo-7-chloro derivative, as a halogenated variant, is a superior starting point for developing potent GBM therapeutics compared to the inactive unsubstituted scaffold.

VEGFR2 Inhibition Glioblastoma Multiforme Antiproliferative

Unique 6-Bromo-7-Chloro Vector Enables Cross-Coupling Chemistry Inaccessible to Non-Halogenated Analogs

The 6-bromo-7-chloro substitution pattern provides distinct synthetic handles for sequential functionalization, offering a level of control not possible with non-halogenated or mono-halogenated analogs. The bromine atom at the 6-position is more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 7-chloro substituent, allowing for chemoselective derivatization . This differential reactivity is a key advantage for constructing complex molecular architectures in a controlled manner. In contrast, unsubstituted dihydroquinolinones lack these handles entirely, requiring harsh and non-selective conditions for C-H activation, while mono-halogenated derivatives offer only a single point of diversification. The orthogonality of the bromo and chloro groups in 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a quantifiable synthetic advantage, enabling stepwise elaboration of the scaffold.

Cross-Coupling Synthetic Versatility Drug Discovery

Documented Use as a Key Intermediate in Bromodomain Inhibitor Patents

This specific halogenated dihydroquinolinone is explicitly cited as a preferred intermediate in a patent application (US20200299262A1) for aryl-substituted dihydroquinolinones as bromodomain inhibitors [1]. The patent claims compositions and methods for treating diseases where bromodomain inhibition is indicated, including proliferative disorders, autoimmune disorders, and inflammatory conditions [1]. This direct intellectual property linkage validates the compound's utility in generating patentable matter and differentiates it from generic dihydroquinolinones that are not part of such protected chemical spaces. The inclusion of 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one as an exemplified intermediate provides a tangible, documented advantage for procurement in drug discovery programs with clear commercial and therapeutic objectives.

Bromodomain Inhibition Epigenetics Patent-Validated Scaffold

Defined Physicochemical Properties and Hazard Profile vs. Analogous Building Blocks

The compound's physicochemical and safety profile is well-defined, facilitating its immediate use in research laboratories. Key properties include a molecular weight of 260.51 g/mol and a purity of ≥95% . Its hazard profile is documented with standard hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This clear safety and handling information contrasts with many niche or custom-synthesized analogs, for which such data may be incomplete or unavailable, creating procurement delays and safety uncertainties. The availability of this data allows for immediate and compliant handling under standard laboratory safety protocols.

Safety Profile Physicochemical Properties Procurement Compliance

High-Impact Application Scenarios for 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one Procurement


Synthesis of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Medicinal chemistry teams developing novel therapeutics for Parkinson's disease or Alzheimer's disease can utilize 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one as a core scaffold. Leveraging the established structure-activity relationship (SAR) that C6/C7 substitution yields high-potency and high-selectivity MAO-B inhibitors, this building block provides a direct path to synthesizing analogs with selectivities ranging from 99- to 40,000-fold over MAO-A [1]. The ortho-bromo group also enables further diversification via cross-coupling to fine-tune potency and ADME properties. This scenario is supported by data showing that the most potent analog in a related series achieved an IC50 of 0.0014 µM against MAO-B [1].

Development of VEGFR2-Targeted Therapeutics for Glioblastoma Multiforme (GBM)

This compound is a strategic intermediate for oncology programs targeting glioblastoma multiforme (GBM). A recent study demonstrated that optimized 3,4-dihydroquinolin-2(1H)-one analogs can achieve potent antiproliferative activity in GBM cell lines (IC50 values from 4.20 to 10.48 μM), significantly outperforming the standard-of-care temozolomide (TMZ, IC50 > 90 μM) [2]. The 6-bromo-7-chloro substitution pattern offers a valuable vector for installing groups that enhance target engagement, solubility, or blood-brain barrier penetration, as suggested by in silico and in vitro studies [2].

Exploration of Bromodomain Inhibition for Oncology and Inflammation Indications

Research groups focused on epigenetic targets, specifically bromodomain-containing proteins (e.g., BRD4, BRD7), can use this compound to generate patentable chemical matter. The compound is explicitly exemplified as an intermediate in a patent for aryl-substituted dihydroquinolinone bromodomain inhibitors [3]. These inhibitors are being investigated for the treatment of proliferative disorders, autoimmune conditions, and inflammatory diseases [3]. This scenario provides a clear path to generating novel, proprietary analogs for a high-value therapeutic area.

Sequential Diversification in Parallel Synthesis and Library Generation

The compound's orthogonal halogen handles (6-bromo and 7-chloro) make it an ideal core for building diverse small-molecule libraries via sequential cross-coupling reactions . Chemists can first functionalize the more reactive 6-bromo position (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce an aryl or amine group, followed by a subsequent coupling at the 7-chloro position. This allows for the rapid exploration of chemical space around the dihydroquinolinone core in a controlled, efficient manner, a capability not offered by non-halogenated or mono-halogenated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.